N-benzyl-4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-methyl-2-nitroaniline
Description
N-benzyl-4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-methyl-2-nitroaniline is a complex organic compound that features a unique combination of functional groups, including a benzyl group, a methoxyphenyl group, an oxadiazole ring, and a nitroaniline moiety
Properties
IUPAC Name |
N-benzyl-4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-methyl-2-nitroaniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N4O4/c1-26(15-16-6-4-3-5-7-16)20-13-10-18(14-21(20)27(28)29)23-24-22(25-31-23)17-8-11-19(30-2)12-9-17/h3-14H,15H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLSANBKJZVSGBJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC=CC=C1)C2=C(C=C(C=C2)C3=NC(=NO3)C4=CC=C(C=C4)OC)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-methyl-2-nitroaniline typically involves multiple steps:
-
Formation of the Oxadiazole Ring: : The oxadiazole ring can be synthesized through the cyclization of hydrazides with carboxylic acids or their derivatives under dehydrating conditions. For example, 4-methoxybenzoic acid can react with hydrazine hydrate to form the corresponding hydrazide, which then cyclizes to form the oxadiazole ring in the presence of a dehydrating agent like phosphorus oxychloride.
-
Nitration of Aniline: : The nitration of aniline derivatives can be achieved using a mixture of concentrated sulfuric acid and nitric acid. This step introduces the nitro group into the aromatic ring.
-
Benzylation and Methylation: : The introduction of the benzyl and methyl groups can be accomplished through alkylation reactions. Benzyl chloride and methyl iodide are common reagents used in the presence of a base such as potassium carbonate.
-
Coupling Reactions: : The final step involves coupling the oxadiazole derivative with the nitrated aniline derivative. This can be achieved using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a catalyst such as DMAP (4-dimethylaminopyridine).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
-
Oxidation: : The nitro group in N-benzyl-4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-methyl-2-nitroaniline can undergo reduction to form the corresponding amine. This can be achieved using reducing agents like hydrogen gas in the presence of a palladium catalyst.
-
Substitution: : The aromatic rings in the compound can undergo electrophilic substitution reactions. For example, the methoxy group can be replaced by other substituents using reagents like boron tribromide.
-
Coupling Reactions: : The compound can participate in various coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules. This involves the use of palladium catalysts and boronic acids.
Common Reagents and Conditions
Reducing Agents: Hydrogen gas, palladium on carbon, sodium borohydride.
Dehydrating Agents: Phosphorus oxychloride, thionyl chloride.
Bases: Potassium carbonate, sodium hydroxide.
Catalysts: Palladium catalysts, DMAP, EDCI.
Major Products
Reduction Products: Corresponding amines.
Substitution Products: Various substituted derivatives depending on the reagents used.
Coupling Products: Complex molecules formed through cross-coupling reactions.
Scientific Research Applications
Chemistry
In organic synthesis, N-benzyl-4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-methyl-2-nitroaniline can be used as a building block for the synthesis of more complex molecules
Biology and Medicine
The compound’s structural features suggest potential biological activity. It could be investigated for its antimicrobial, anticancer, or anti-inflammatory properties. The presence of the oxadiazole ring, in particular, is known to impart various biological activities, making it a candidate for drug development.
Industry
In the materials science field, this compound could be explored for its potential use in the development of new materials with specific properties, such as conductivity or fluorescence. Its unique combination of functional groups may allow for the creation of materials with tailored characteristics.
Mechanism of Action
The mechanism of action of N-benzyl-4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-methyl-2-nitroaniline would depend on its specific application. In a biological context, it could interact with various molecular targets such as enzymes or receptors. The nitro group could undergo bioreduction to form reactive intermediates that interact with cellular components, while the oxadiazole ring could bind to specific proteins, modulating their activity.
Comparison with Similar Compounds
Similar Compounds
N-benzyl-4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-methyl-2-aminobenzene: Similar structure but with an amino group instead of a nitro group.
4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-methyl-2-nitroaniline: Lacks the benzyl group.
N-benzyl-4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-methyl-2-nitrobenzamide: Contains a benzamide group instead of an aniline moiety.
Uniqueness
N-benzyl-4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-methyl-2-nitroaniline is unique due to its combination of a benzyl group, a methoxyphenyl group, an oxadiazole ring, and a nitroaniline moiety. This combination of functional groups is not commonly found in a single molecule, making it a valuable compound for exploring new chemical and biological properties.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
